

Application Notes for Human Laminin Alpha 3 ELISA Kit

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Compound of Interest

Compound Name: *laminin alpha 3*

Cat. No.: *B1171055*

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Introduction

Laminin alpha 3 (LAMA3) is a crucial subunit of laminin-332 (also known as laminin-5), a major component of the basement membrane.^[1] This protein plays a vital role in cell adhesion, migration, and signaling, and is essential for the integrity of epithelial tissues.^[1] Dysregulation of **laminin alpha 3** has been implicated in various diseases, including the blistering skin disorder junctional epidermolysis bullosa and the progression of several types of cancer.^{[2][3]} This enzyme-linked immunosorbent assay (ELISA) kit provides a highly sensitive and specific method for the quantitative determination of human **laminin alpha 3** in a variety of biological samples, including serum, plasma, and tissue homogenates.^{[4][5]} This assay is a valuable tool for researchers in cell biology, oncology, and dermatology to investigate the role of **laminin alpha 3** in physiological and pathological processes.

Principle of the Assay

This kit employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human **laminin alpha 3** is pre-coated onto a 96-well microplate. Standards and samples are pipetted into the wells, and any **laminin alpha 3** present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human **laminin alpha 3** is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, avidin conjugated to Horseradish Peroxidase (HRP) is added. After a final wash, a TMB substrate solution is added, which reacts with the HRP to produce a blue color. The reaction is terminated by the addition of a stop solution, which turns the color yellow. The optical density (OD) of the yellow product is measured

spectrophotometrically at a wavelength of 450 nm. The concentration of **laminin alpha 3** in the samples is then determined by comparing the OD of the samples to the standard curve.^{[4][6]}

Quantitative Data Summary

The performance characteristics of commercially available human **laminin alpha 3** ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.

Parameter	Typical Value Range
Detection Range	15.6 - 1000 pg/mL to 9.4 - 600 ng/mL
Sensitivity	< 6.1 pg/mL to 2.35 ng/mL
Sample Types	Serum, plasma, tissue homogenates, other biological fluids
Assay Time	1-5 hours

Note: The values presented are for reference only and may vary between different kit manufacturers. Please refer to the specific kit's manual for precise data.

Experimental Protocols

Reagent Preparation

- Bring all reagents to room temperature (18-25°C) before use.
- Wash Buffer (1x): If provided as a concentrate (e.g., 30x), dilute the concentrated Wash Buffer with deionized or distilled water to prepare the 1x working solution. For example, dilute 20 mL of 30x Wash Buffer concentrate into 580 mL of deionized water to make 600 mL of 1x Wash Buffer.^{[4][5]}
- Standard: Reconstitute the lyophilized Standard with the provided Standard Diluent. The final concentration of the stock solution will be indicated in the kit manual (e.g., 1000 pg/mL or 10 ng/mL).^{[4][5]} Allow the standard to dissolve for at least 10 minutes with gentle agitation.
- Standard Curve Preparation: Prepare a serial dilution of the standard stock solution in Standard Diluent. For a standard stock of 1000 pg/mL, a typical 7-point standard curve

would be: 1000, 500, 250, 125, 62.5, 31.25, and 15.63 pg/mL. A tube with only Standard Diluent serves as the zero standard (0 pg/mL).[4]

- Detection Reagent A (Biotinylated Antibody) and Detection Reagent B (HRP-Avidin): If provided as concentrates, dilute them to the working concentration with the appropriate diluent as specified in the kit manual (commonly a 1:100 dilution).[4]

Sample Preparation

- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]
- Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]
- Tissue Homogenates: Rinse tissues with ice-cold PBS (0.01M, pH 7.0-7.2) to remove excess blood. Weigh the tissue and homogenize in 5-10 mL of PBS with a glass homogenizer on ice. To further break cell membranes, the suspension can be sonicated or subjected to two freeze-thaw cycles. Centrifuge the homogenate at 5000 x g for 5 minutes and collect the supernatant. Assay immediately or aliquot and store at ≤ -20°C.[4]

Assay Procedure

- Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate with a plate sealer and incubate for 2 hours at 37°C.[4]
- Add Detection Reagent A: Aspirate the liquid from each well. Add 100 µL of the working solution of Detection Reagent A (biotinylated antibody) to each well. Cover the plate and incubate for 1 hour at 37°C.[4]
- Wash: Aspirate the solution from each well and wash the plate three times with 1x Wash Buffer. Fill each well with ~300 µL of Wash Buffer and let it stand for 1-2 minutes before aspirating. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

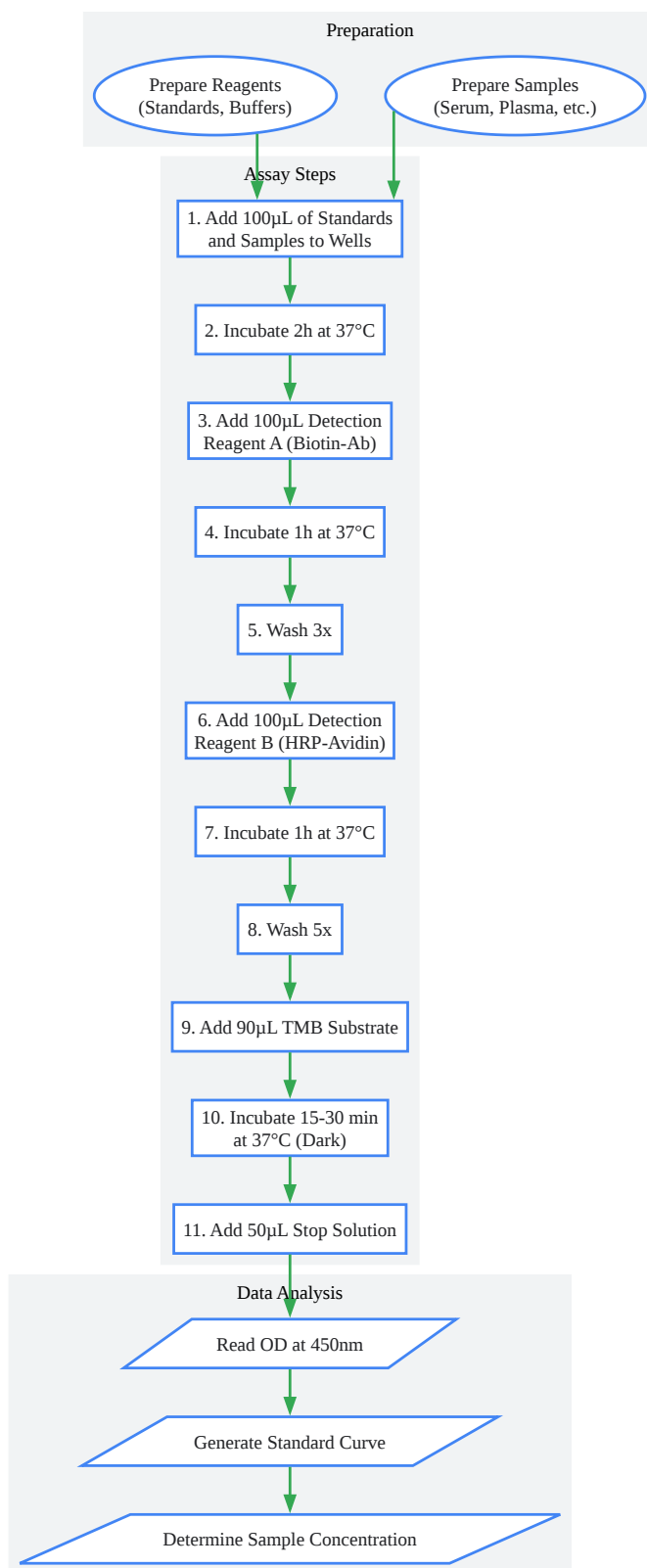
- Add Detection Reagent B: Add 100 μ L of the working solution of Detection Reagent B (HRP-Avidin) to each well. Cover the plate and incubate for 1 hour at 37°C.[\[4\]](#)
- Wash: Repeat the wash step as in step 3, but this time wash five times.
- Substrate Development: Add 90 μ L of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark. The color will develop in proportion to the amount of **laminin alpha 3** bound.
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Read the optical density of each well at 450 nm using a microplate reader. It is recommended to read the plate immediately after adding the stop solution.

Data Analysis

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of **laminin alpha 3** in the samples by interpolating the mean OD values of the samples from the standard curve.
- Account for the dilution factor if the samples were diluted prior to the assay.

Visualizations

Experimental Workflow

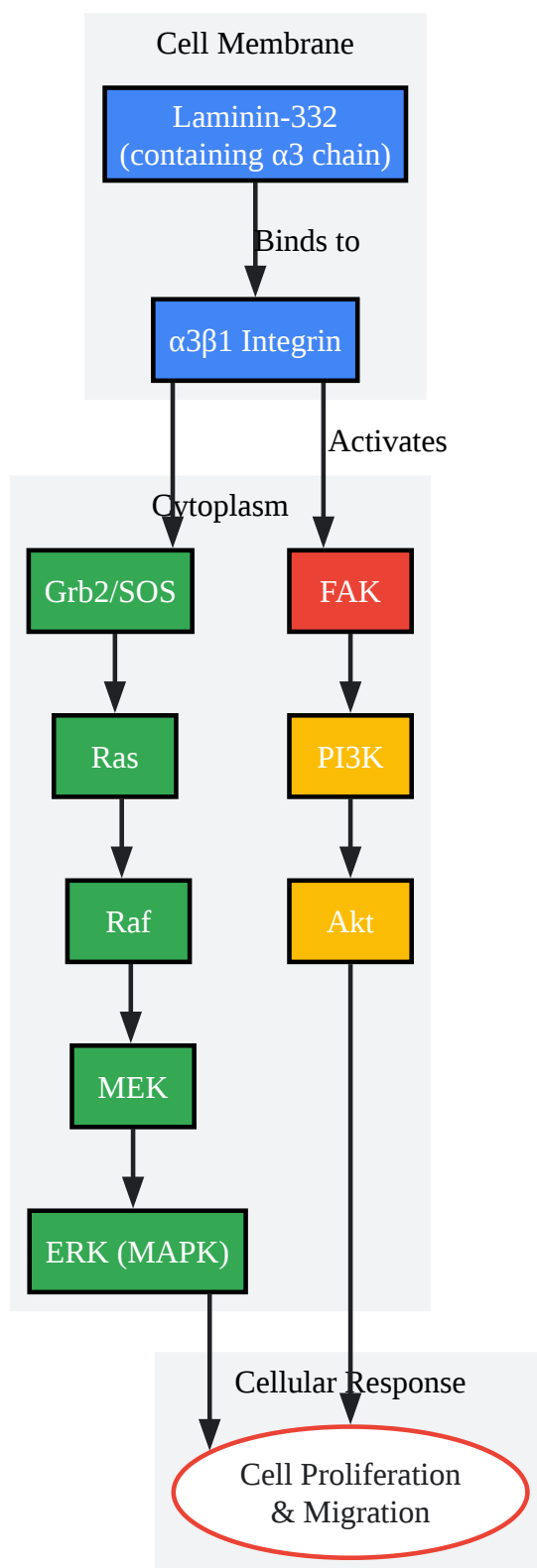


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Caption: ELISA Experimental Workflow for Human **Laminin Alpha 3** Quantification.

Laminin Alpha 3 Signaling Pathway

Laminin alpha 3, as part of laminin-332, interacts with cell surface receptors, primarily integrins such as $\alpha3\beta1$, to initiate intracellular signaling cascades. This interaction can activate pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation and migration.^{[7][8]}



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Caption: **Laminin Alpha 3** (in Laminin-332) Integrin-Mediated Signaling Pathway.

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